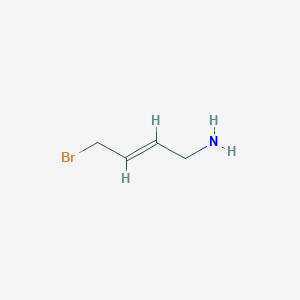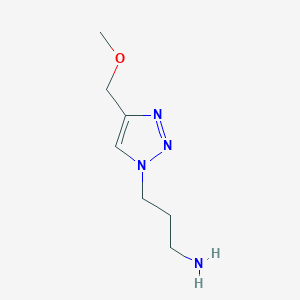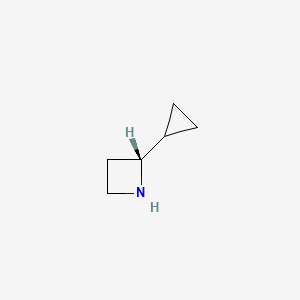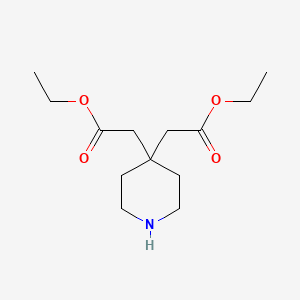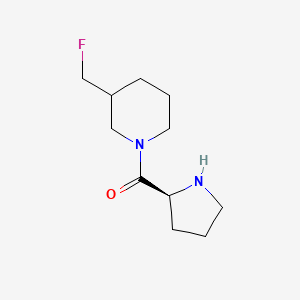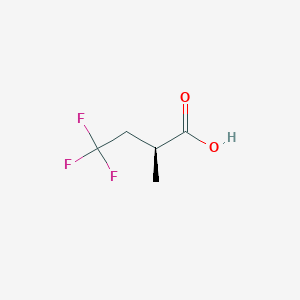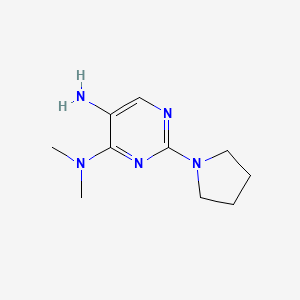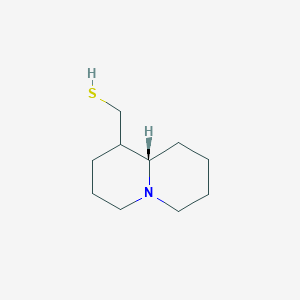
(S)-(Octahydro-2H-quinolizin-1-yl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(Octahydro-2H-quinolizin-1-yl)methanethiol is a chiral compound with a unique structure that includes a quinolizidine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(Octahydro-2H-quinolizin-1-yl)methanethiol typically involves the following steps:
Formation of the Quinolizidine Ring: This can be achieved through a series of cyclization reactions starting from simple precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a thiol group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
(S)-(Octahydro-2H-quinolizin-1-yl)methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various alkylated or arylated derivatives.
科学研究应用
(S)-(Octahydro-2H-quinolizin-1-yl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of (S)-(Octahydro-2H-quinolizin-1-yl)methanethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
相似化合物的比较
Similar Compounds
Quinolizidine Alkaloids: Compounds such as sparteine and lupanine share the quinolizidine ring system but differ in their functional groups.
Thiols: Compounds like cysteine and glutathione contain thiol groups but have different overall structures.
Uniqueness
(S)-(Octahydro-2H-quinolizin-1-yl)methanethiol is unique due to its combination of a quinolizidine ring and a thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H19NS |
|---|---|
分子量 |
185.33 g/mol |
IUPAC 名称 |
[(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanethiol |
InChI |
InChI=1S/C10H19NS/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9?,10-/m0/s1 |
InChI 键 |
IDJFQEVIICXDDP-AXDSSHIGSA-N |
手性 SMILES |
C1CCN2CCCC([C@@H]2C1)CS |
规范 SMILES |
C1CCN2CCCC(C2C1)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



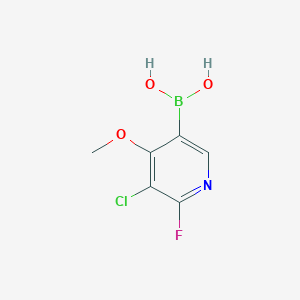
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B13348013.png)
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine](/img/structure/B13348018.png)

